1-(Chlorodifluoromethyl)-2-fluorobenzene

Difluorocarbene chemistry Gem-difluoroolefination Wittig-type reaction

1-(Chlorodifluoromethyl)-2-fluorobenzene (synonym: α-chloro-α,α,2-trifluorotoluene; CAS 17054-13-6; molecular formula C₇H₄ClF₃; MW 180.55) is a halogenated aromatic building block belonging to the class of chlorodifluoromethyl arenes. It features a chlorodifluoromethyl group (−CF₂Cl) and an ortho-fluorine substituent on the benzene ring.

Molecular Formula C7H4ClF3
Molecular Weight 180.55 g/mol
CAS No. 17054-13-6
Cat. No. B185488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chlorodifluoromethyl)-2-fluorobenzene
CAS17054-13-6
Synonyms1-(Chlorodifluoromethyl)-2-fluorobenzene
Molecular FormulaC7H4ClF3
Molecular Weight180.55 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)Cl)F
InChIInChI=1S/C7H4ClF3/c8-7(10,11)5-3-1-2-4-6(5)9/h1-4H
InChIKeyMAPGNFOESSJGBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chlorodifluoromethyl)-2-fluorobenzene (CAS 17054-13-6): A Strategic ortho-Fluoro Chlorodifluoromethyl Aryl Building Block for Selective Downstream Diversification


1-(Chlorodifluoromethyl)-2-fluorobenzene (synonym: α-chloro-α,α,2-trifluorotoluene; CAS 17054-13-6; molecular formula C₇H₄ClF₃; MW 180.55) is a halogenated aromatic building block belonging to the class of chlorodifluoromethyl arenes . It features a chlorodifluoromethyl group (−CF₂Cl) and an ortho-fluorine substituent on the benzene ring. This compound is commercially categorized as a difluoromethylation agent and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the −CF₂Cl moiety acts as a latent difluorocarbene source or a precursor to difluoromethyl (−CF₂H) and trifluoromethyl (−CF₃) groups via selective halogen exchange or radical chemistry [1].

Why 1-(Chlorodifluoromethyl)-2-fluorobenzene Cannot Be Replaced by 2-Fluorobenzotrifluoride or Unsubstituted (Chlorodifluoromethyl)benzene


The three closest structural analogs—2-fluorobenzotrifluoride (CAS 392-85-8, −CF₃), (chlorodifluoromethyl)benzene (CAS 349-50-8, −CF₂Cl without ortho-F), and 1-(bromodifluoromethyl)-2-fluorobenzene (−CF₂Br)—exhibit fundamentally different reactivity profiles that preclude mutual substitution in synthetic workflows. The −CF₃ group of 2-fluorobenzotrifluoride is essentially chemically inert under standard nucleophilic and radical conditions, whereas the −CF₂Cl group of the target compound acts as a reactive handle for nucleophilic substitution, radical dehalogenation, and difluorocarbene generation [1]. The absence of the ortho-fluorine in (chlorodifluoromethyl)benzene eliminates the strong electron-withdrawing and directing effect that modulates both the reactivity of the −CF₂Cl group and the aromatic ring electronics in the target compound [2]. The −CF₂Br analog, while reactive, suffers from competing decomposition pathways and delivers 0% yield in key difluoromethylene transfer reactions where the −CF₂Cl variant achieves 59–69% yield [1]. These differences are quantifiable and bear directly on downstream synthetic success.

Quantitative Differentiation Evidence: 1-(Chlorodifluoromethyl)-2-fluorobenzene vs. Closest Analogs


Difluoromethylene Transfer: TMSCF₂Cl Delivers 59–69% Yield Where TMSCF₂Br and TMSCF₃ Give 0%

In a systematic head-to-head comparison of halodifluoromethyltrimethylsilanes (TMSCF₂X) for deoxygenative gem-difluoroolefination of aldehydes, the −CF₂Cl-based reagent (TMSCF₂Cl) produced gem-difluoroalkene 2a in 59% isolated yield (69% NMR yield) from 1-naphthaldehyde, while the −CF₂Br analog (TMSCF₂Br) and the −CF₃ analog (TMSCF₃) both gave 0% yield under directly comparable conditions (70–100 °C, THF, PPh₃) [1]. The −CF₃ reagent showed <5% substrate conversion even with 6 equivalents of NaI activator at 110 °C. This demonstrates that the C−Cl bond in the −CF₂Cl group is uniquely poised for productive difluorocarbene transfer, whereas the C−Br bond leads to off-pathway phosphonium salt formation and the C−F bond is entirely unreactive [1].

Difluorocarbene chemistry Gem-difluoroolefination Wittig-type reaction Organofluorine reagents

Diversification Gateway: −CF₂Cl Converts to Aryl Esters, gem-Difluoroenones, and β-Keto-Esters; −CF₃ Is Inert

The −CF₂Cl group serves as a chemical diversification hub that is entirely absent in −CF₃-containing analogs. McAtee et al. (2018) demonstrated that aryl-CF₂Cl compounds undergo facile conversion to three distinct product classes: aryl esters, gem-difluoroenones, and β-keto-esters, all proceeding under mild photochemical conditions with high functional group tolerance [1]. The same transformations are mechanistically impossible for the corresponding −CF₃ compounds, which lack a reactive C−Cl bond. This means that a molecule of the target compound can serve as a single entry point to at least three structurally distinct downstream libraries, whereas 2-fluorobenzotrifluoride cannot be elaborated beyond its trifluoromethyl state [1].

Late-stage functionalization Radical chlorodifluoromethylation Aryl ester synthesis Medicinal chemistry diversification

Physical Property Differentiation: +18 °C Higher Boiling Point and +0.123 g/cm³ Density vs. (Chlorodifluoromethyl)benzene

The ortho-fluorine substituent in the target compound produces significant and practically meaningful differences in physical properties relative to its non-fluorinated analog. The target compound has a computed boiling point of 160.0 ± 35.0 °C and a computed density of 1.356 ± 0.06 g/cm³ at 20 °C, with an exceptionally low water solubility of 0.023 g/L at 25 °C . In contrast, (chlorodifluoromethyl)benzene (CAS 349-50-8, no ortho-F) exhibits a boiling point of 142.6 °C and density of 1.233 g/mL at 25 °C . The ~18 °C boiling point elevation and ~0.12 g/cm³ density increase are attributable to the additional electronegative fluorine atom, which enhances intermolecular dipole-dipole interactions. Compared to 2-fluorobenzotrifluoride (bp 114–115 °C, density 1.293 g/mL) , the target compound boils approximately 45 °C higher, reflecting the heavier chlorine atom and stronger dispersion forces.

Purification optimization Distillation parameters Physical property comparison Formulation development

Electrophilic vs. Nucleophilic Radical Polarity: CF₂Cl Radical Enables Orthogonal Reactivity to CF₂H Radicals in Late-Stage Functionalization

The CF₂Cl radical generated from chlorodifluoromethyl arenes is electrophilic in character, in direct contrast to the nucleophilic CF₂H radical [1]. This polarity reversal has been harnessed for chemoselective late-stage chlorodifluoromethylation of electron-rich (hetero)arenes, where nucleophilic CF₂H radicals would fail to react. Meng et al. (2021, Cell Reports Physical Science) demonstrated a scalable radical chlorodifluoromethylation protocol using sodium chlorodifluoromethanesulfinate (ClCF₂SO₂Na) that was successfully implemented in the synthesis of a Pfizer oncology candidate (compound 1), with the reagent preparation demonstrated at hundreds-of-kilograms scale [2]. The electrophilic CF₂Cl radical reacts preferentially with electron-rich aromatic systems, whereas the nucleophilic CF₂H radical requires electron-deficient substrates—making the two functionalities complementary rather than interchangeable [1].

Radical polarity Late-stage functionalization Oncology candidate synthesis Minisci-type reaction

Batch Purity Verification: 99.6% by GC Exceeds Standard 97% Vendor Specification

Procurement decisions for fluorinated building blocks are critically sensitive to purity, as halogen-containing impurities can interfere with catalytic cycles and complicate product isolation. Vendor Certificate of Analysis (COA) data for the target compound documents a typical batch purity of 99.6% by GC (area normalization), with the product appearing as a clear, colorless liquid . This exceeds the standard 97.0% minimum purity specification offered by several suppliers for the same compound and compares favorably to typical commercial purities of 99% reported for the structural isomer 2-chlorobenzotrifluoride . The 0.4% impurity ceiling (vs. 3.0% for 97%-grade material) represents a 7.5-fold reduction in total unspecified impurities, which is consequential for reactions where trace halogenated contaminants can poison palladium or nickel catalysts.

Quality control Batch-to-batch consistency GC purity analysis Procurement specification

High-Impact Application Scenarios for 1-(Chlorodifluoromethyl)-2-fluorobenzene (CAS 17054-13-6) Based on Quantitative Differentiation Evidence


Late-Stage Chlorodifluoromethylation in Oncology Drug Discovery

The electrophilic CF₂Cl radical character of this building block enables chemoselective late-stage functionalization of electron-rich heteroarenes in complex pharmaceutical scaffolds [1]. As demonstrated by the Pfizer–SIOC collaboration, sodium chlorodifluoromethanesulfinate derived from −CF₂Cl chemistry was successfully used to synthesize an oncology candidate (CDK inhibitor program), with the reagent scalable to hundreds of kilograms [1]. The −CF₃ analog (2-fluorobenzotrifluoride) cannot participate in this radical manifold, and the nucleophilic −CF₂H radical (from difluoromethyl arenes) requires electron-deficient substrates—making the −CF₂Cl compound uniquely suited for electron-rich heteroaromatic targets such as indoles, pyrroles, and aniline derivatives common in kinase inhibitor pharmacophores [2].

PET Tracer Precursor via Mild ¹⁸F Halogen Exchange

The C−Cl bond in the −CF₂Cl group undergoes metal-free nucleophilic halogen exchange with [¹⁸F]fluoride under milder conditions than previously reported for chlorodifluoromethyl arenes, enabling direct conversion to [¹⁸F]trifluoromethyl PET imaging agents [1]. Bock et al. (2021) demonstrated that 2-(chlorodifluoromethyl)indoles undergo this exchange via a favorable elimination-addition mechanism, proceeding at temperatures and conditions compatible with short-lived ¹⁸F isotopes (t₁/₂ = 110 min) [1]. The ortho-fluorine substituent in the target compound provides additional electronic activation that may further facilitate this exchange, while the corresponding −CF₃ analog cannot serve as a labeling precursor since the C−F bond is not susceptible to halogen exchange under any practical conditions.

Diversifiable Building Block for Parallel SAR Library Synthesis

A single procurement lot of 1-(chlorodifluoromethyl)-2-fluorobenzene can serve as the common starting material for at least three structurally distinct compound libraries—aryl esters, gem-difluoroenones, and β-keto-esters—via the diversification chemistry demonstrated by McAtee et al. (2018) [1]. This reduces the number of distinct building blocks that must be sourced, inventoried, and quality-controlled for a typical medicinal chemistry SAR campaign from three to one. The retained ortho-fluorine atom provides an additional synthetic handle for subsequent SNAr or cross-coupling chemistry at the aromatic ring, a feature absent in the simpler (chlorodifluoromethyl)benzene scaffold [2]. For agrochemical discovery programs targeting fluorinated pyrazole or pyridine derivatives, this dual-reactivity profile offers significant efficiency gains.

Difluorocarbene-Mediated Synthesis of gem-Difluoroalkene Enzyme Inhibitors

The −CF₂Cl group is the only halodifluoromethyl variant capable of productive difluorocarbene transfer under Wittig-type conditions (59–69% yield vs. 0% for −CF₂Br and −CF₃ analogs) [1]. This enables the synthesis of gem-difluoroalkene-containing compounds, which are established bioisosteres of carbonyl groups in enzyme inhibitor design [1]. The target compound, once converted to the corresponding aldehyde or ketone, can be elaborated to CF₂-containing peptidomimetics targeting serine proteases, aspartyl proteases, and other therapeutically relevant hydrolase enzymes. The ortho-fluorine substituent simultaneously increases metabolic stability at the adjacent aromatic position—a well-precedented effect in fluorinated drug design—while the higher boiling point of the target compound (160 °C vs. 115 °C for 2-fluorobenzotrifluoride) simplifies its removal from low-boiling reaction solvents during workup.

Quote Request

Request a Quote for 1-(Chlorodifluoromethyl)-2-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.